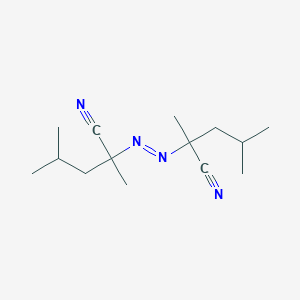

2,2'-Azobis(2,4-dimethylvaleronitrile)

Übersicht

Beschreibung

2,2’-Azobis(2,4-dimethylvaleronitrile) is a chemical compound widely used as a radical initiator in polymerization reactions. It is known for its ability to decompose upon heating or exposure to light, generating free radicals that can initiate polymerization processes. This compound is particularly valued in the production of polyvinyl chloride, polyacrylonitrile, and other polymeric materials .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Azobis(2,4-dimethylvaleronitrile) typically involves the reaction of acetone with 4-oxobutanoic acid in the presence of hydrazine sulfate . The resulting product undergoes further reactions to form the desired compound.

Industrial Production Methods: In industrial settings, the production of 2,2’-Azobis(2,4-dimethylvaleronitrile) involves a series of controlled reactions to ensure high yield and purity. The compound is often produced in large quantities and stored under specific conditions to prevent decomposition .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2’-Azobis(2,4-dimethylvaleronitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals can initiate various polymerization reactions, making the compound a valuable tool in polymer synthesis.

Common Reagents and Conditions: The decomposition of 2,2’-Azobis(2,4-dimethylvaleronitrile) can be triggered by heat or light. Common solvents used in these reactions include benzene, acetone, ether, N,N-dimethylformamide, toluene, and methanol .

Major Products Formed: The primary products formed from the decomposition of 2,2’-Azobis(2,4-dimethylvaleronitrile) are cyanoisopropyl radicals, which can initiate the polymerization of various monomers.

Wissenschaftliche Forschungsanwendungen

Polymerization Initiator

ADVN is widely recognized for its effectiveness as a radical polymerization initiator. It decomposes upon heating or exposure to light, generating cyanoisopropyl radicals that initiate polymerization reactions. The following table summarizes its applications in polymer synthesis:

| Monomer | Polymer Produced | Notes |

|---|---|---|

| Vinyl Chloride | Polyvinyl Chloride (PVC) | Commonly used in the production of PVC for pipes and fittings. |

| Acrylonitrile | Polyacrylonitrile (PAN) | Utilized in the manufacture of synthetic fibers and plastics. |

| Styrene | Polystyrene | Employed in producing various plastic products, including containers. |

| Methyl Methacrylate | Polymethyl Methacrylate (PMMA) | Important for optical applications and as a glass substitute. |

| Acrylic Acid Esters | Various Acrylic Polymers | Used in coatings, adhesives, and sealants. |

ADVN's ability to facilitate polymerization at lower temperatures compared to other initiators like Azobisisobutyronitrile (AIBN) makes it particularly valuable for sensitive polymer systems .

Blowing Agent

In addition to its role as a polymerization initiator, ADVN serves as an effective blowing agent in the production of foamed plastics. The thermal decomposition of ADVN generates gases that expand the polymer matrix, creating a lightweight structure suitable for various applications. This property is particularly beneficial in manufacturing insulation materials and lightweight packaging solutions .

Research Applications

ADVN is extensively used in scientific research to investigate the thermal and mechanical properties of polymers. By incorporating ADVN into polymer matrices, researchers can monitor its decomposition behavior to gain insights into degradation mechanisms and overall stability. This information is crucial for developing polymers with desired functionalities and performance characteristics .

Case Study: Thermal Stability Analysis

In one study, researchers incorporated ADVN into a polyacrylate matrix to analyze its thermal stability under different conditions. The results indicated that the presence of ADVN significantly altered the degradation temperature and kinetics of the polymer, providing valuable data for optimizing formulation processes .

Interaction Studies

ADVN's reactivity with various chemicals has been studied extensively. It can form explosive mixtures when combined with strong oxidizers or reducing agents, necessitating careful handling during experiments. Additionally, exposure to acids may yield toxic gases, highlighting the importance of safety protocols when working with this compound .

Comparison with Other Initiators

When compared to other azo compounds like 2,2'-azobis(2-amidinopropane) hydrochloride (AAPH), ADVN demonstrates distinct mechanisms for free radical formation. A study utilizing spin trapping techniques revealed that AMVN-derived radicals exhibit different behavior in lipid environments compared to AAPH-derived radicals, indicating unique applications in lipid oxidation studies .

Wirkmechanismus

The mechanism of action of 2,2’-Azobis(2,4-dimethylvaleronitrile) involves its decomposition upon heating or exposure to light, generating two cyanoisopropyl radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate free radicals makes it a valuable initiator in various polymerization processes.

Vergleich Mit ähnlichen Verbindungen

- 2,2’-Azobis(2,4-dimethylvaleronitrile) (V-65)

- 2,2’-Azobis(4-methoxy-2,4-dimethylvaleronitrile) (MeO-AMVN)

- 2,2’-Azobis(2-amidinopropane) hydrochloride (AAPH)

Comparison: 2,2’-Azobis(2,4-dimethylvaleronitrile) is unique due to its lower decomposition temperature compared to other azo initiators like 2,2’-Azobis(2-amidinopropane) hydrochloride. This property makes it suitable for polymerization reactions that require lower initiation temperatures . Additionally, its solubility in various organic solvents enhances its versatility in different polymerization processes .

Biologische Aktivität

2,2'-Azobis(2,4-dimethylvaleronitrile) (ADVN) is a well-known azo compound primarily utilized as a radical polymerization initiator. Its biological activity, particularly in the context of oxidative stress and lipid peroxidation, has garnered attention in various studies. This article aims to summarize the biological effects, mechanisms of action, and relevant case studies associated with ADVN.

- Molecular Formula : C₁₂H₁₈N₄

- Molecular Weight : 218.30 g/mol

- CAS Number : 123-45-6

- Physical State : White to yellowish crystalline solid

ADVN decomposes thermally to generate free radicals, which can initiate polymerization reactions or interact with biological molecules. The primary mechanism involves the generation of alkyl radicals that can react with lipids, proteins, and nucleic acids, leading to oxidative stress.

Lipid Peroxidation Inhibition

A significant study demonstrated that sesaminols are potent inhibitors of lipid oxidation induced by ADVN. The sesaminols scavenge free radicals generated by ADVN, thereby preventing oxidative damage to low-density lipoprotein (LDL) . This indicates a protective role against oxidative stress in biological systems.

Antioxidant Activity

Research has shown that sesaminols react with alkylperoxyl radicals formed during the decomposition of ADVN, resulting in the formation of various reaction products. These products exhibit antioxidant properties that may mitigate the adverse effects of oxidative stress .

Study on Lipid Peroxidation

In a controlled experiment, researchers investigated the effects of ADVN on LDL oxidation. The results indicated that ADVN significantly increased lipid peroxidation levels in vitro. However, the presence of sesaminols reduced these levels effectively, highlighting the potential for antioxidant therapies in conditions associated with oxidative stress .

| Experimental Group | LDL Oxidation Level (nmol/mg protein) |

|---|---|

| Control | 15 |

| ADVN Treatment | 45 |

| ADVN + Sesaminols | 20 |

Thermal Hazard Assessment

A comprehensive study assessed the thermal hazards and decomposition behaviors of ADVN. It was found that ADVN exhibits higher reactivity compared to other azo compounds under thermal conditions. The study emphasized the importance of understanding its thermal stability to prevent hazardous situations during handling .

Eigenschaften

IUPAC Name |

2-[(2-cyano-4-methylpentan-2-yl)diazenyl]-2,4-dimethylpentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4/c1-11(2)7-13(5,9-15)17-18-14(6,10-16)8-12(3)4/h11-12H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGWHHGCAGTUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C#N)N=NC(C)(CC(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4 | |

| Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2543 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044675, DTXSID90859867 | |

| Record name | 2,2'-Azobis[2,4-dimethylvaleronitrile] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(E)-Diazenediylbis(2,4-dimethylpentanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,2'-azodi-(2,4-dimethylvaleronitrile) appears as an odorless white solid. May burst into flames upon exposure to fire or high heat. Dust may form an explosive mixture in air., Dry Powder; Pellets or Large Crystals | |

| Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2543 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

4419-11-8, 1547296-70-7 | |

| Record name | 2,2'-AZODI-(2,4-DIMETHYLVALERONITRILE) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2543 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,2′-Azobis[2,4-dimethylvaleronitrile] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4419-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Azobis(2,4-dimethylvaleronitrile) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004419118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Azobis[2,4-dimethylvaleronitrile] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-(E)-Diazenediylbis(2,4-dimethylpentanenitrile) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90859867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-azobis[2,4-dimethylvaleronitrile] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.350 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | a,a'-Azobisdimethylvalerylnitrile~ | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-AZOBIS(2,4-DIMETHYLVALERONITRILE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02830LWZ4X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.